molecular formula C25H24N2O4 B269000 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide

2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide

货号 B269000
分子量: 416.5 g/mol
InChI 键: AXKQSMSSPPGZII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines, which are important for immune system regulation. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various autoimmune diseases.

作用机制

BMS-986165 works by selectively inhibiting the activity of 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which is a key mediator of cytokine signaling. By blocking 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, BMS-986165 prevents the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the transcription of genes that drive the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the immune response.
Biochemical and Physiological Effects:
BMS-986165 has been shown to effectively reduce inflammation in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with BMS-986165 led to a significant reduction in skin inflammation and improved disease symptoms. The inhibitor has also been shown to reduce inflammation in models of inflammatory bowel disease and lupus. BMS-986165 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.

实验室实验的优点和局限性

One advantage of BMS-986165 is its selectivity for 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which reduces the risk of off-target effects. The inhibitor has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of BMS-986165 is its relatively low potency compared to other JAK inhibitors. This may limit its efficacy in certain disease settings, and further optimization may be necessary to improve its potency.

未来方向

There are several potential future directions for the development of BMS-986165. One area of interest is the use of the inhibitor in combination with other therapies, such as biologics or other small molecule inhibitors, to achieve a synergistic effect. Another potential application is the use of BMS-986165 in the treatment of viral infections, as 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is involved in the signaling pathways of several antiviral cytokines. Finally, further optimization of the inhibitor may lead to improved potency and efficacy, which could expand its potential therapeutic applications.

合成方法

The synthesis of BMS-986165 involves several steps, starting with the preparation of the biphenyl-4-ol intermediate. The intermediate is then reacted with 4-(morpholin-4-ylcarbonyl)phenylacetic acid to form the final product. The synthesis of BMS-986165 has been optimized to increase yield and purity, and the final product has been characterized by various spectroscopic techniques.

科学研究应用

BMS-986165 has been studied extensively in preclinical models for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus. The inhibitor has been shown to effectively block the activity of 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a critical role in the pathogenesis of autoimmune diseases, and targeting 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide has emerged as a promising therapeutic strategy.

属性

产品名称

2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide

分子式

C25H24N2O4

分子量

416.5 g/mol

IUPAC 名称

N-[4-(morpholine-4-carbonyl)phenyl]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O4/c28-24(18-31-23-12-8-20(9-13-23)19-4-2-1-3-5-19)26-22-10-6-21(7-11-22)25(29)27-14-16-30-17-15-27/h1-13H,14-18H2,(H,26,28)

InChI 键

AXKQSMSSPPGZII-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

规范 SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。